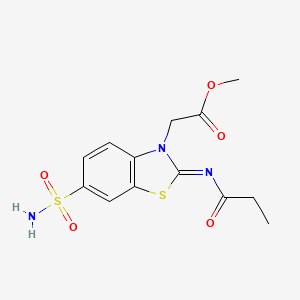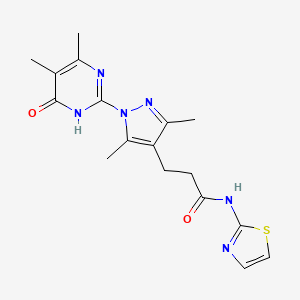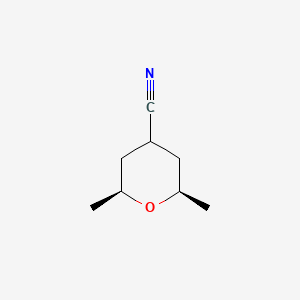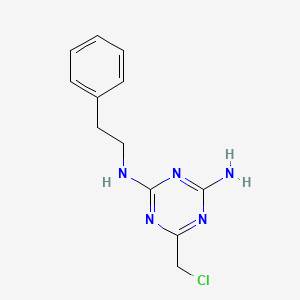
6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Triazines are planar, aromatic, and have a ring structure composed of three carbon atoms and three nitrogen atoms. The chloromethyl, phenylethyl, and amine groups are likely attached to this ring, but without specific data or a provided structure, the exact 3D conformation cannot be determined .Chemical Reactions Analysis
Triazines can participate in a variety of chemical reactions, particularly at the nitrogen positions. The chloromethyl group might be reactive towards nucleophiles, and the amine groups can act as bases or nucleophiles .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that derivatives of 6-(chloromethyl)-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine exhibit significant antibacterial and antifungal activities. These compounds have been tested against both Gram-positive and Gram-negative bacterial strains, as well as various fungal strains, demonstrating their potential as antimicrobial agents (Kushwaha & Sharma, 2022).
Soil-Applied Herbicides and Environmental Impact
Studies involving similar triazine derivatives have explored their role as soil-applied herbicides, examining their dissipation kinetics and interaction with different soil types. This research is crucial in understanding the environmental impact and effectiveness of such herbicides (Baer & Calvet, 1999).
Development of High-Performance Polymers
The synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine moieties has been researched for the development of thermally stable and organosoluble polymers. These polymers show promising applications in high-performance materials due to their excellent thermal stability and mechanical properties (Yu et al., 2012).
Supramolecular Chemistry and Fluorescence Properties
Research on pyrazolyl bistriazines, which involve the reaction of 6-chloro-N,N′-bispyrazolyl-[1,3,5]triazine-2,4-diamines, has shown potential applications in supramolecular chemistry. These compounds exhibit interesting fluorescence properties and can form extended supramolecular polymers (Moral et al., 2010).
Pharmaceutical Applications and Antitumor Activity
Some studies have explored the synthesis of triazines and triazepines from related compounds as potential anti-tumor agents. These findings indicate the possibility of pharmaceutical applications for derivatives of this compound (Badrey & Gomha, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(chloromethyl)-2-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c13-8-10-16-11(14)18-12(17-10)15-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAOOCQSPNTZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

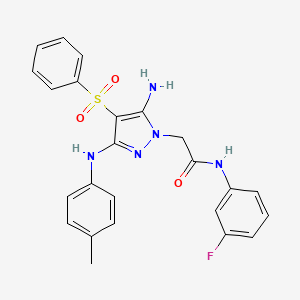
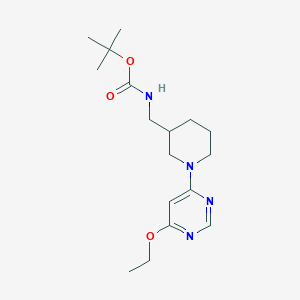
![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2975592.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2975594.png)
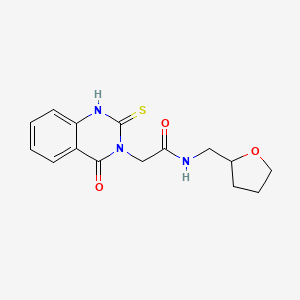
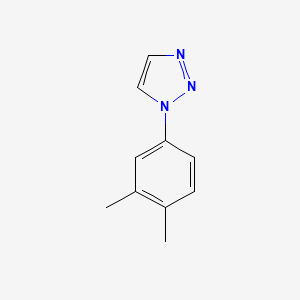

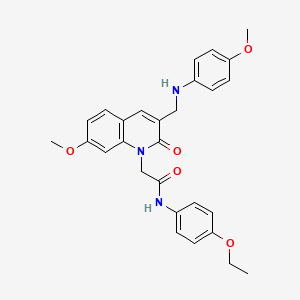
![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)
